Cas no 2225180-80-1 (5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid)

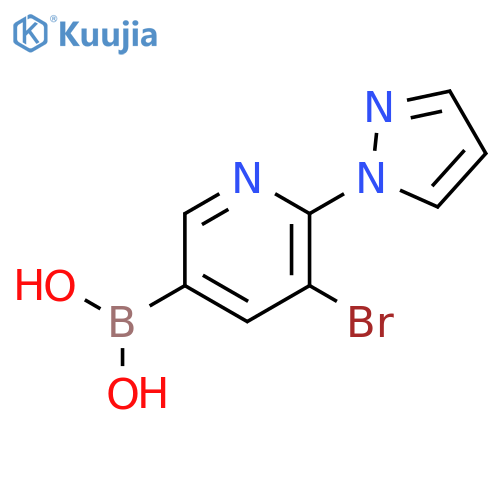

2225180-80-1 structure

商品名:5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid

5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid

- Boronic acid, B-[5-bromo-6-(1H-pyrazol-1-yl)-3-pyridinyl]-

- 2225180-80-1

- (5-Bromo-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid

-

- インチ: 1S/C8H7BBrN3O2/c10-7-4-6(9(14)15)5-11-8(7)13-3-1-2-12-13/h1-5,14-15H

- InChIKey: VEQGZKNZQNKFHI-UHFFFAOYSA-N

- ほほえんだ: B(C1=CC(Br)=C(N2C=CC=N2)N=C1)(O)O

計算された属性

- せいみつぶんしりょう: 266.98147g/mol

- どういたいしつりょう: 266.98147g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.2Ų

5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B904511-10mg |

5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid |

2225180-80-1 | 95% | 10mg |

¥1,249.20 | 2022-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B904511-25mg |

5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid |

2225180-80-1 | 95% | 25mg |

¥2,959.20 | 2022-09-02 |

5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

2225180-80-1 (5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid) 関連製品

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量